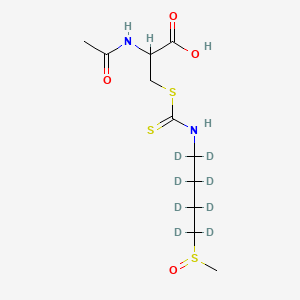

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

Descripción general

Descripción

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is a compound that combines the properties of sulforaphane and N-acetyl-L-cysteine. Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, known for its antioxidant and anticancer properties. N-acetyl-L-cysteine is a derivative of the amino acid cysteine and is used for its mucolytic and antioxidant effects. The combination of these two compounds aims to enhance their individual benefits, particularly in the context of cancer research and neuroprotection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine involves multiple steps. Initially, sulforaphane is synthesized from glucoraphanin, a glucosinolate found in broccoli. This process typically involves enzymatic hydrolysis using myrosinase. The sulforaphane is then labeled with deuterium (d8) to create D,L-Sulforaphane-d8. The final step involves conjugating D,L-Sulforaphane-d8 with N-acetyl-L-cysteine under specific reaction conditions, such as controlled temperature and pH, to ensure the stability and efficacy of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydrolysis of glucoraphanin and advanced purification techniques to isolate and label sulforaphane with deuterium. The conjugation with N-acetyl-L-cysteine is performed in controlled environments to maintain product consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulforaphane sulfoxide.

Reduction: It can be reduced back to its thiol form.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include sulforaphane sulfoxide (oxidation product) and the reduced thiol form of the compound (reduction product) .

Aplicaciones Científicas De Investigación

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.

Biology: Studied for its role in modulating cellular redox states and inducing phase II detoxification enzymes.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents and protecting normal cells from oxidative damage.

Industry: Utilized in the development of nutraceuticals and functional foods aimed at providing antioxidant benefits .

Mecanismo De Acción

The mechanism of action of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine involves multiple pathways:

Antioxidant Activity: The compound enhances the cellular antioxidant capacity by upregulating the expression of phase II detoxification enzymes through the Nrf2 pathway.

Histone Deacetylase Inhibition: It inhibits histone deacetylases, leading to the activation of tumor suppressor genes and induction of apoptosis in cancer cells.

Autophagy Induction: The compound activates autophagy-mediated downregulation of α-tubulin expression through the ERK pathway, contributing to its anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Sulforaphane: The parent compound, known for its anticancer and antioxidant properties.

N-Acetyl-L-cysteine: A precursor to glutathione, used for its mucolytic and antioxidant effects.

Sulforaphane-glutathione: Another metabolite of sulforaphane with potent antioxidant effects .

Uniqueness

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is unique due to its dual functionality, combining the benefits of sulforaphane and N-acetyl-L-cysteine. The deuterium labeling (d8) enhances its stability and allows for precise tracing in metabolic studies. This combination makes it a valuable tool in cancer research and neuroprotection .

Actividad Biológica

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-NAC) is a derivative of sulforaphane (SFN), a compound known for its significant biological activities, particularly in cancer prevention and antioxidant defense. This article explores the biological activity of SFN-NAC, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

SFN-NAC combines the properties of sulforaphane and N-acetylcysteine (NAC), enhancing its bioavailability and stability. The deuterium labeling in SFN-d8 allows researchers to trace its metabolic pathways more effectively, providing insights into its pharmacokinetics and biological interactions.

Keap1-Nrf2 Signaling Pathway

One of the primary mechanisms through which SFN-NAC exerts its effects is by activating the Keap1-Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress by inducing phase II detoxification enzymes. Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant genes, thereby enhancing cellular antioxidant capacity.

Antioxidant Properties

SFN-NAC exhibits potent antioxidant properties by neutralizing free radicals, which reduces oxidative stress within cells. This action is vital for protecting cells from damage associated with various diseases, including cancer .

SFN-NAC interacts with various cellular components, influencing several biochemical pathways:

- Detoxification Enzymes : Induces the expression of enzymes such as glutathione S-transferases (GSTs) and quinone reductases, which are crucial for detoxifying harmful compounds .

- Autophagy Regulation : Research indicates that SFN-NAC can modulate autophagy processes. It has been shown to inhibit autophagy in certain contexts while promoting it in others, depending on the cellular environment .

Pharmacokinetics

The pharmacokinetic profile of SFN-NAC suggests improved absorption and longer half-life compared to non-labeled sulforaphane. Studies indicate that SFN-NAC can cross the blood-brain barrier effectively, making it a candidate for neurological applications .

Cancer Research

- Lung Cancer : A study demonstrated that SFN-NAC inhibited cell proliferation in non-small cell lung cancer (NSCLC) models by inducing apoptosis and disrupting microtubule function. The compound was shown to increase levels of Hsp70 and decrease α-tubulin expression through ERK-mediated pathways, highlighting its potential as an anti-cancer agent .

- Glioma : Another study indicated that SFN-NAC could inhibit glioma cell growth by activating autophagy pathways and downregulating α-tubulin expression. This suggests a dual mechanism where it both promotes autophagic degradation and disrupts cytoskeletal integrity .

Platelet Responsiveness

A clinical trial assessed the impact of broccoli sprout consumption (a source of sulforaphane) on platelet responsiveness. Results showed that pre-consumption significantly reduced urinary levels of 11-dehydro-thromboxane B2, indicating a potential role for SFN-NAC in managing thrombotic conditions .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant Defense | Neutralizes free radicals; reduces oxidative stress |

| Induction of Detoxification Enzymes | Activates phase II detoxifying enzymes via Nrf2 signaling pathway |

| Modulation of Autophagy | Inhibits or promotes autophagy depending on context; influences cell survival and death mechanisms |

| Cancer Cell Inhibition | Induces apoptosis in lung cancer and glioma cells; disrupts microtubule dynamics |

Propiedades

IUPAC Name |

2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHBKTCHILXGOT-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676147 | |

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354064-85-9 | |

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.